1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone
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Description
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C24H25N7O3 and its molecular weight is 459.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit c-met/vegfr-2 kinases , and USP28 . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics.
Mode of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown to inhibit the activity of their target proteins . This inhibition likely occurs through the compound binding to the active site of the target protein, preventing it from performing its normal function.
Biochemical Pathways
Inhibition of c-met/vegfr-2 kinases and usp28 would likely affect multiple cellular pathways, including those involved in cell proliferation, survival, and angiogenesis .
Result of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown antitumor activities against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-2-33-20-10-8-18(9-11-20)31-24-22(27-28-31)23(25-17-26-24)30-14-12-29(13-15-30)21(32)16-34-19-6-4-3-5-7-19/h3-11,17H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATPZHQMOPGDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)COC5=CC=CC=C5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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